Chromium(III) chloride tetrahydrofuran complex (1:3) is a coordination complex formed by Chromium(III) chloride and the organic ligand tetrahydrofuran (THF). [] In this complex, Chromium(III) chloride and tetrahydrofuran exist in a 1:3 molar ratio, indicating that one Chromium(III) chloride molecule is coordinated to three THF molecules. [] This complex serves as a valuable reagent in organic and organometallic synthesis, acting as a starting material for preparing various other Chromium(III) complexes with different ligands. [] It is particularly useful due to its solubility in organic solvents like tetrahydrofuran, facilitating its use in reactions where Chromium(III) chloride, in its anhydrous form, is poorly soluble. []
Oxolane;trichlorochromium, also known as Chromium(III) chloride tetrahydrofuran complex, is a coordination compound formed from chromium and tetrahydrofuran. This compound has significant applications in catalysis, particularly in the polymerization of olefins and other organic reactions. The molecular formula is , and it is characterized by its complex structure involving three tetrahydrofuran molecules coordinated to a chromium center.
The primary source of oxolane;trichlorochromium is its synthesis from chromium(III) chloride and tetrahydrofuran in a controlled laboratory environment. It can be obtained commercially from various chemical suppliers, including Ereztech and Thermo Scientific, which provide detailed specifications and purity analyses for research purposes .
Oxolane;trichlorochromium is classified as an inorganic coordination compound. It falls under the category of metal complexes, specifically those involving transition metals. The compound's CAS number is 10170-68-0, and it is recognized for its role in catalysis and organic synthesis.
The synthesis of oxolane;trichlorochromium typically involves the reaction of chromium(III) chloride with tetrahydrofuran. The general procedure includes:
The synthesis may involve varying molar ratios of chromium(III) chloride to tetrahydrofuran to optimize yield and purity. For example, a common ratio used in laboratory settings is 1:3 (chromium to tetrahydrofuran) .
The molecular structure of oxolane;trichlorochromium features a central chromium atom surrounded by three tetrahydrofuran ligands and three chloride ions. The coordination geometry around the chromium center is typically octahedral due to the six ligands.
Oxolane;trichlorochromium acts as a catalyst in various chemical reactions, particularly in the polymerization of olefins. It can facilitate the trimerization of ethylene into 1-hexene under specific conditions.
The catalytic activity often involves:
Reactions may yield products such as terminal olefins, which are valuable in industrial applications .
The mechanism by which oxolane;trichlorochromium catalyzes reactions involves:
Kinetic studies indicate that the rate of reaction can be influenced by factors such as temperature, pressure, and concentration of reactants .
Relevant data indicates that its reactivity can be tailored through modifications in ligand environment or reaction conditions .
Oxolane;trichlorochromium has diverse applications in scientific research:
This compound exemplifies the utility of metal complexes in advancing chemical synthesis and industrial applications .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2